molecular formula C4H8O2 B1611710 Butyric acid-d8 CAS No. 202468-80-2

Butyric acid-d8

Cat. No.: B1611710
CAS No.: 202468-80-2
M. Wt: 96.15 g/mol
InChI Key: FERIUCNNQQJTOY-FNQDQTMCSA-N
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Description

Butyric acid-d8, also known as butanoic acid-d8, is a deuterated form of butyric acid. It is a short-chain fatty acid with the chemical formula CD3(CD2)2CO2D. The compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification makes this compound particularly useful in various scientific research applications, especially in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Mechanism of Action

Target of Action

Butyric acid-d8, a chemically stable isotope-labeled form of butyric acid, primarily targets the G protein-coupled receptors (GPCRs) and histone deacetylases . It is produced in the human body by the gut microbiota during the fermentation of dietary fibers . The compound’s primary targets play a crucial role in regulating host processes .

Mode of Action

This compound interacts with its targets, leading to significant changes in cellular processes. It inhibits the deacetylation and dephosphorylation of histones, making the DNA more accessible and ultimately improving transcription rates and cell-specific productivities . It also activates GPCRs, leading to the activation of downstream signaling pathways .

Biochemical Pathways

The main metabolic pathway of this compound involves the transformation of crotonyl CoA into butyryl CoA, which is then reduced to butyric acid . This process is catalyzed by various enzymes, including Beta-ketoacyl reductase . The production of butyric acid sets the stage for the subsequent generation of other fatty acids .

Pharmacokinetics

It is known that the compound can readily permeate the cytoplasm .

Result of Action

The action of this compound leads to molecular and cellular effects such as inhibition of cell proliferation and impact on histone modification . These translate into subsequently enhanced mechanisms of protein biosynthesis, regulation of transcription, messenger RNA processing and transport, ribosomal translation, and cellular trafficking of IgG intermediates .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of dietary fibers in the gut environment can enhance the production of this compound by the gut microbiota

Biochemical Analysis

Biochemical Properties

Butyric acid-d8 shares similar biochemical properties with its unlabeled counterpart, butyric acid. It is a carboxylic acid with the chemical formula CD3(CD2)2CO2D . It readily donates a hydrogen ion, making it a weak acid . Butyric acid is produced naturally in various organisms, including bacteria, and can also be synthesized . It interacts with various enzymes, proteins, and other biomolecules, contributing to a range of biochemical reactions .

Cellular Effects

This compound, like butyric acid, plays a crucial role in cellular processes. It serves as an energy source for certain cells lining the gastrointestinal tract and has been linked to various health benefits . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, butyric acid has anti-inflammatory properties, which can help reduce inflammation in the gut and promote overall gut health .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules . As a histone deacetylase inhibitor, butyrate can stop the growth and induce cell death (called apoptosis) in colorectal cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of butyrate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . Butyrate exhibits a wide variety of biological activities in different pathways including energy homeostasis, glucose and lipid metabolism, inflammation, oxidative stress, neural signaling, and epigenetic modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, in a 2007 animal study, after five weeks of treatment with butyric acid, obese mice lost 10.2 percent of their original body weight, and body fat was reduced by 10 percent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . Butyrate synthesis could be driven by coupling with an anaerobic energy conversion system .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It could enter the portal vein and interact with various organs . The transport of this compound involves specific efflux carriers .

Subcellular Localization

It is known that butyrate and its conjugates can be transported in plants

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyric acid-d8 can be synthesized through several methods. One common approach involves the deuteration of butyric acid using deuterium gas (D2) in the presence of a catalyst. This process typically requires high temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium. Another method involves the use of deuterated reagents, such as deuterated water (D2O) or deuterated organic solvents, in the synthesis of butyric acid.

Industrial Production Methods

Industrial production of this compound often involves the fermentation of deuterated substrates by specific bacterial strains, such as Clostridium tyrobutyricum. These bacteria can metabolize deuterated glucose or other deuterated carbohydrates to produce this compound. The fermentation process is typically carried out in bioreactors under anaerobic conditions, with careful control of pH, temperature, and nutrient supply to optimize yield and productivity .

Chemical Reactions Analysis

Types of Reactions

Butyric acid-d8 undergoes various chemical reactions typical of carboxylic acids. These include:

    Oxidation: this compound can be oxidized to produce carbon dioxide and water.

    Reduction: It can be reduced to butanol-d8 using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The carboxyl group can be substituted with other functional groups to form esters, amides, and anhydrides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst (e.g., palladium on carbon).

    Substitution: Esterification reactions typically use alcohols in the presence of an acid catalyst, such as sulfuric acid (H2SO4).

Major Products

Scientific Research Applications

Butyric acid-d8 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in NMR spectroscopy and mass spectrometry to study metabolic pathways and reaction mechanisms.

    Biology: Employed in studies of gut microbiota and their metabolic products, as butyric acid is a key short-chain fatty acid produced by gut bacteria.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. It is also used in studies of metabolic disorders and gastrointestinal health.

    Industry: Utilized in the production of deuterated compounds for pharmaceuticals and other specialized chemical products

Comparison with Similar Compounds

Butyric acid-d8 can be compared with other deuterated and non-deuterated short-chain fatty acids:

    Butyric acid: The non-deuterated form, with similar chemical properties but different applications due to the absence of deuterium.

    Butyric-d7 acid: Another deuterated form with seven deuterium atoms, used for similar research purposes.

    Hexanoic-d11 acid: A longer-chain deuterated fatty acid with different metabolic and chemical properties.

    Propionic acid-d6: A shorter-chain deuterated fatty acid with distinct applications in metabolic studies.

This compound stands out due to its specific isotopic labeling, making it particularly valuable in studies requiring precise tracking of metabolic processes and molecular interactions.

Properties

IUPAC Name

deuterio 2,2,3,3,4,4,4-heptadeuteriobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i1D3,2D2,3D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERIUCNNQQJTOY-FNQDQTMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584364
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202468-80-2
Record name (~2~H_7_)Butan(~2~H)oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202468-80-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

120 ml of fuming nitric acid in 40 ml of glacial acetic acid are added dropwise to a solution of 31.4 g of 4-[4-(1-adamantyl)-phenoxy]-butyric acid in 100 ml of glacial acetic acid and 30 ml of methylene chloride at -5° C, whilst stirring in an aqueous atmosphere. After completion of the addition, the mixture is stirred for a further 15 minutes at -5° C and 30 minutes at -3° C. The reaction mixture is then poured onto 1 kg of ice and extracted with 3 times 200 ml of methylene chloride. The organic phases are washed until neutral, dried over sodium sulphate and evaporated in vacuo. Chromatography of the evaporation residue on 1 kg of silica gel, with ethyl acetate as the eluant, gives 4-[2-nitro-4-(1-adamantyl)-phenoxy]-butyric acid of melting point 182°-185° C (from methylene chloride/petroleum ether) and 4-[2,6;l -dinistro- 4-(1-adamantyl)-phenoxy]-butyric acid of melting point 170°-172° C (from ethanol-pentane).
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4-[4-(1-adamantyl)-phenoxy]-butyric acid
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Synthesis routes and methods II

Procedure details

In reaction 19, cyclohexane was oxidized to a 1:7.1:6.0 mixture of adipic acid, cyclohexanone and cyclohexanol after 5 hours (turnovers: 21 (acid), 149 (ketone), 126 (alcohol); ˜6 % total conversion). The crude adipic acid product was collected by filtration after cooling the reaction mixture. Analyses of the isolated adipic acid were performed using elemental analysis, mass spectrometry, infrared spectroscopy, and 1H/13C NMR with comparisons to an authentic adipic acid sample. All analytical results showed that the isolated adipic acid (crude, washed with o-dichlorobenzene, but not recrystallized) was >95 % pure. NMR analysis showed that glutaric acid was also produced (<5 %) along with much lower amounts of shorter chain acids such as formic acid, butyric acid, valeric acid, etc. Only trace amounts of ketone and alcohol (and no adipic acid) were observed when the catalyst is omitted or replaced with 3 equivalents of dpphen alone.
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Synthesis routes and methods III

Procedure details

For acetamidylation, the neomycin B/γ-amino butyric acid conjugate obtained in Example 9a above is treated with O-ethyl acetimidate in absolute ethanol for 1-2 days, resulting in acetimidylation of the terminal amino groups. The product is purified by ion exchange chromatography, yielding neomycin B/N-acetamidino butyric acid conjugate 16.
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neomycin B γ-amino butyric acid
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Synthesis routes and methods IV

Procedure details

Oxidation of alkanes can give a variety of oxygenated products, including alcohols (see, e.g., U.S. Pat. Nos. 4,918,238, 4,978,799, 5,235,111, 5,345,010, 5,354,857, 5,409,876, and 5,663,328), aldehydes (see, e.g., J. Catal., 202(2) (2001) 308; Appl. Catal., A 217(1-2) (2001) 111; U.S. Pat. No. 4,859,798), ketones (e.g., Appl. Catal., A 217(1-2) (2001) 111; EP 0126488; U.S. Pat. Nos. 4,038,322, 5,235,111, and 5,409,876), carboxylic acids and anhydrides (see, e.g., U.S. Pat. Nos. 5,543,532, 5,663,328, 6,646,158, 6,919,295, and 6,914,029). Oxidation of propylene may produce isopropanol, acetone, propionaldehyde, acrolein, acrylic acid, propionic acid, and the like, and mixtures thereof. Under appropriate reaction conditions, oxidation of propane may give isopropanol, acetone, or a mixture of them. Oxidation of n-butane may produce 1-butanol, 2-butanol, methyl ethyl ketone, n-butylaldehyde, n-butyric acid, maleic acid, maleic anhydride, and the like, and mixtures thereof.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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